4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine
Overview
Description
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, this compound has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of this compound in specific tissues may contribute to its overall pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.
Properties
IUPAC Name |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYIJKKAKMFZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.